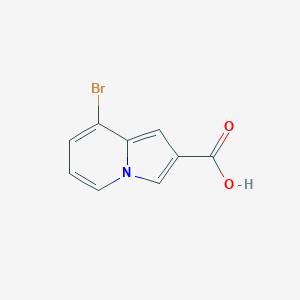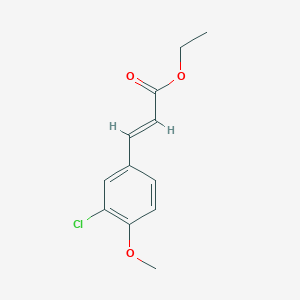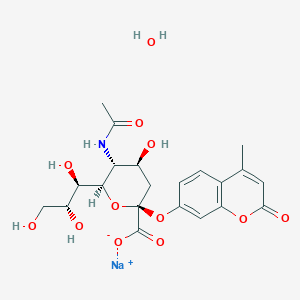
8-Bromo-indolizine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-indolizine-2-carboxylic acid is a chemical compound with the CAS Number: 1206981-88-5 . It has a molecular weight of 240.06 . The compound is off-white solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 8-bromoindolizine-2-carboxylic acid . The InChI code for this compound is 1S/C9H6BrNO2/c10-7-2-1-3-11-5-6 (9 (12)13)4-8 (7)11/h1-5H, (H,12,13) .Chemical Reactions Analysis
Indolizines, including this compound, serve as precursors for widespread indolizidine alkaloids . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 240.06 .Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Activities of Indolizine Derivatives
Indolizines, including 8-Bromo-indolizine-2-carboxylic acid, are structural isomers of indoles and have not seen the same level of commercial drug development. However, natural and synthetic indolizines demonstrate a wide range of pharmaceutical importance, including antitumor, antimycobacterial, antagonist, and antiproliferative activities. The search for pharmacological significance of indolizine has led researchers to explore various medicinal applications of these biologically important compounds. The discovery of indolizine-based drugs could be a significant breakthrough, offering enhancements in therapeutic activities compared to existing drugs containing indole isosteres (Dawood & Abbas, 2020).
Advances in Synthesis for Biological Application
Indolizine's nitrogen-containing heterocycle presents a variety of potential biological activities. Some derivatives, due to their excellent fluorescence properties, can be utilized as organic fluorescent molecules for biological and material applications. Radical-induced synthetic approaches for constructing indolizines and their derivatives offer unique advantages, such as efficient heterocycle construction and high atom- and step-economy. These approaches help in developing novel synthetic strategies for indolizines, expanding their applications in the pharmaceutical and materials science fields (Hui et al., 2021).
Synthetic Methods and Biological Activities
The synthesis of indolizine frameworks and the design of compounds with potential biological activity have been thoroughly explored. Various synthetic methods, including the Tschitschibabin reaction, 1,3-dipolar cycloadditions, and cyclization reactions, have been employed to construct the indolizine scaffold. These compounds have demonstrated antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, and enzyme inhibition activities, indicating the significant development in synthetic methods of indolizines and their importance in drug discovery (Singh & Mmatli, 2011).
Safety and Hazards
The safety data sheet for a similar compound, Indole-2-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Wirkmechanismus
Target of Action
8-Bromo-indolizine-2-carboxylic acid is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine derivatives have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of potential biological targets.
Mode of Action
Indolizine derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Indolizine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indolizine derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities of indolizine derivatives , it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
8-bromoindolizine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-2-1-3-11-5-6(9(12)13)4-8(7)11/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKRLJCXLMFGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C(=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), 95%](/img/structure/B6309034.png)
![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)

![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)
![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)







